molecular formula C17H24N2O3 B13323743 Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate

Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B13323743
M. Wt: 304.4 g/mol
InChI Key: HBDLXLHUDBNDGX-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-4-oxa-1,9-diazaspiro[55]undecane-9-carboxylate is a spirocyclic compound characterized by its unique structural framework Spirocyclic compounds are known for their rigid and three-dimensional structures, which often impart unique biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve the optimization of the Prins cyclization reaction to ensure high yield and purity. This can include the use of advanced catalysts and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria . This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its specific structural features and biological activities. Its spirocyclic framework provides a rigid and three-dimensional structure that can interact with biological targets in unique ways, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

benzyl 3-methyl-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C17H24N2O3/c1-14-11-18-17(13-22-14)7-9-19(10-8-17)16(20)21-12-15-5-3-2-4-6-15/h2-6,14,18H,7-13H2,1H3

InChI Key

HBDLXLHUDBNDGX-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)CO1

Origin of Product

United States

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